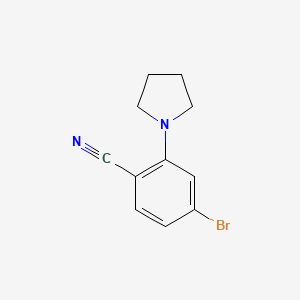
methyl (Z)-2-cyano-3-phenyl-but-2-enoate
Vue d'ensemble
Description
Methyl (Z)-2-cyano-3-phenyl-but-2-enoate, also known as methyl 2-cyano-3-phenylbut-2-enoate, is an organic compound that belongs to the class of cyano esters. It is a colorless liquid that has a wide range of applications in scientific research and laboratory experiments. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals and pesticides. In addition, it is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis of (Meth)Acrylates
Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They are often used to create functional polymers, which are polymers that have been chemically modified to include reactive functional groups . These functional groups allow the polymers to be used in a variety of applications, including the creation of new materials and the development of new chemical processes .
Solvatochromism Studies
This compound can also be used in solvatochromism studies . Solvatochromism is the ability of a chemical substance to change color as the polarity of the solvent changes . This property can be used to gain insights into the interactions between solvents and solutes, which is valuable in fields such as physical chemistry and materials science .
Development of New Monomers
Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the development of new monomers . Monomers are small molecules that can be joined together to form larger structures called polymers . By developing new monomers, scientists can create polymers with unique properties, opening up new possibilities in materials science .
Polymerization Processes
This compound can be used in polymerization processes . Polymerization is the process of joining monomers together to form a polymer . Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used to create polymers with specific properties, making it valuable in the creation of new materials .
Chemical Modification of Polymers
Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the chemical modification of polymers . This involves changing the structure of a polymer to alter its properties . This can be used to create polymers with specific characteristics, such as increased strength or resistance to certain chemicals .
Creation of Reactive Polymers
This compound can be used in the creation of reactive polymers . Reactive polymers are polymers that contain reactive functional groups . These groups can react with other substances, allowing the polymers to be used in a variety of applications, such as the creation of new materials or the development of new chemical processes .
Mécanisme D'action
Biochemical Pathways:
Given its cyano moiety, “Methyl (Z)-2-cyano-3-phenylbut-2-enoate” could impact various pathways:
- Purine and Pyrimidine Synthesis : Inhibition of these pathways could affect cell proliferation, especially in rapidly dividing cells like T-lymphocytes .
- Enzymatic Catalysis : The compound might influence enzymatic reactions by interacting with active sites or altering substrate binding .
Pharmacokinetics:
- Absorption : The compound’s bioavailability depends on its route of administration. Oral absorption is approximately 30%, while insufflation yields around 70% .
Propriétés
IUPAC Name |
methyl (Z)-2-cyano-3-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOJAMZZUGPN-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-cyano-3-phenyl-but-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



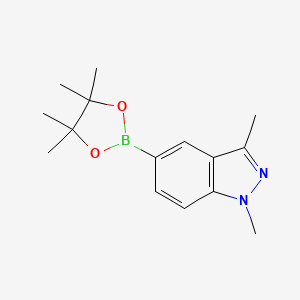
![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)

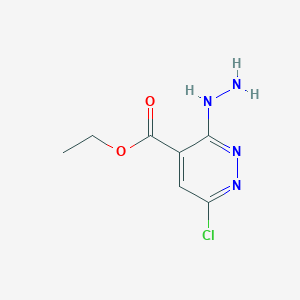
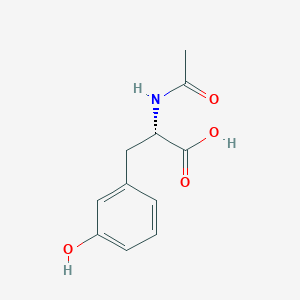
![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)
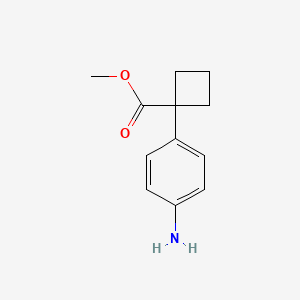
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
